Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate is an organic compound that features a piperazine ring substituted with an indole moiety and a tert-butyl ester group
Scientific Research Applications
Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes
Safety and Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Target of Action
Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate is a complex compound with potential biological activity . . Indole derivatives, in general, have been found to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Mode of Action
Indole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their interaction with multiple receptors .
Pharmacokinetics
The compound is predicted to have high gi absorption and is a substrate for p-gp, which could influence its bioavailability . It is also predicted to be an inhibitor of CYP1A2 and CYP2C19, which could impact its metabolism .
Result of Action
Indole derivatives are known to have a wide range of biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . These interactions are primarily due to the compound’s ability to bind to specific active sites on enzymes and proteins, thereby modulating their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of 5-lipoxygenase, an enzyme involved in the inflammatory response . This inhibition can lead to reduced inflammation and pain, making the compound a potential candidate for anti-inflammatory drugs.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (2-8°C) and can maintain its activity over extended periods . Degradation products may form over time, potentially altering its biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and analgesic properties. At higher doses, toxic or adverse effects may occur, including potential cytotoxicity and organ damage . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy . Understanding these pathways is crucial for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Proper distribution is essential for achieving the desired therapeutic effects and minimizing off-target interactions.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its efficacy by ensuring that it reaches the intended site of action within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate typically involves the reaction of 1H-indole with 1-(tert-butoxycarbonyl)piperazine. The reaction proceeds under acidic conditions to yield the desired product. The process can be summarized as follows:
Starting Materials: 1H-indole and 1-(tert-butoxycarbonyl)piperazine.
Reaction Conditions: Acidic catalysis to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where various nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted piperazine derivatives.
Comparison with Similar Compounds
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Another piperazine derivative with a different aromatic substitution.
Tert-butyl 4-(1H-indol-3-yl)-piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of piperazine.
Uniqueness: Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate is unique due to the combination of the indole moiety and piperazine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)15-12-18-14-7-5-4-6-13(14)15/h4-7,12,18H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBQPYPBAVBBSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660874 | |
Record name | tert-Butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947498-87-5 | |
Record name | tert-Butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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